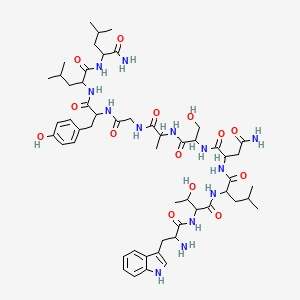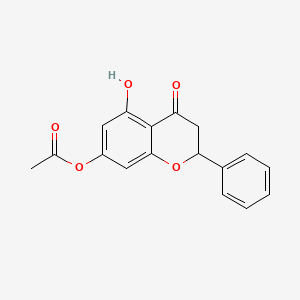
2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol is an organic compound with significant potential in various scientific fields. This compound features multiple hydroxyl groups, making it a valuable molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the hydroxylation of activated alkenes. One method involves oxone-mediated direct arylhydroxylation, which is performed under simple conditions without any external additives or catalysts . The reaction is a tandem process involving epoxidation and subsequent Friedel–Crafts alkylation, with oxone playing a dual role as both the oxidant and proton source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions to ensure high yield and purity, as well as scaling up the process to industrial levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as oxone for hydroxylation.
Reducing agents: Such as sodium borohydride for reducing oximes.
Nucleophiles: Such as alkoxides for substitution reactions.
Major Products
The major products formed from these reactions include:
Carbonyl compounds: From oxidation of hydroxyl groups.
Amines: From reduction of oxime groups.
Ethers: From nucleophilic substitution of hydroxyl groups.
Applications De Recherche Scientifique
2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with various molecular targets. The hydroxyl and oxime groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidation-reduction reactions and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Hydroxyl-containing oxindoles: Synthesized through oxone-mediated arylhydroxylation.
3,4-Dihydroquinolin-2-ones: Also synthesized through similar hydroxylation reactions.
Uniqueness
2-(Hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to its specific structure, which allows for multiple hydroxylation and substitution reactions. This makes it a versatile compound for various applications in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C6H11NO5 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
2-(hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2 |
Clé InChI |
LOWIEQVCSWOMAE-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C(C(O1)C=NO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B13382986.png)



![2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B13383009.png)



![N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate](/img/structure/B13383040.png)

![1,2,3-Trimethoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene](/img/structure/B13383050.png)


